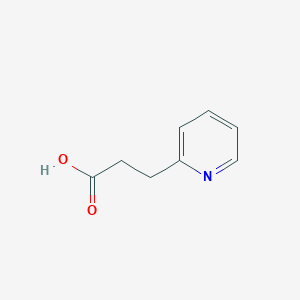

3-(Pyridin-2-yl)propanoic acid

Description

The exact mass of the compound 3-(Pyridin-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Pyridin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYKGQOIAGPVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340373 | |

| Record name | 3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15197-75-8 | |

| Record name | 3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Pyridin-2-yl)propanoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(Pyridin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, possessing both a basic pyridine ring and an acidic carboxylic acid moiety, it serves as a versatile building block, or ligand, for the synthesis of more complex molecular architectures, including coordination polymers and pharmaceutical agents.[1] An accurate and comprehensive understanding of its physical properties is paramount for its effective application, enabling precise control over reaction conditions, formulation development, and interpretation of biological activity.

This guide provides a detailed examination of the core physical and chemical properties of 3-(Pyridin-2-yl)propanoic acid. Moving beyond a simple datasheet, this document offers insights into the experimental determination of these properties, grounding theoretical knowledge in practical, reproducible protocols. As such, it is designed to be an essential resource for any scientist working with this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity. 3-(Pyridin-2-yl)propanoic acid consists of a propanoic acid chain substituted at the 3-position with a pyridin-2-yl group.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

System Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. 2[2]. Sample Preparation:

-

Prepare a solution of the compound (e.g., 1 mM) in an aqueous solution with constant ionic strength (e.g., 0.15 M KCl). [2] * To determine the carboxylic acid pKa, the solution can be titrated with a standardized base (e.g., 0.1 M NaOH). To determine the pyridine pKa, the solution should first be fully protonated with a stoichiometric amount of strong acid (e.g., HCl) and then back-titrated with the standardized base.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add small, precise volumes of the titrant (e.g., 0.02 mL increments) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value. 4[2]. Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The resulting titration curve will show one or two buffer regions. The center of each buffer region (the half-equivalence point) corresponds to the point where pH = pKa. [3] * Alternatively, calculate the first derivative (dpH/dV) of the curve to more accurately identify the equivalence point(s); the half-equivalence point volume is half of this volume.

-

Safety, Handling, and Purity

Safety and Hazard Information

According to the Globally Harmonized System (GHS), 3-(Pyridin-2-yl)propanoic acid presents several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Exclamation Mark |

| Eye Damage | H318: Causes serious eye damage | Corrosion |

| Respiratory Irritation | H335: May cause respiratory irritation | Exclamation Mark |

Purity Assessment

The purity of 3-(Pyridin-2-yl)propanoic acid is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or by ¹H NMR spectroscopy. The sharpness of the melting point provides an excellent preliminary indication of purity.

Conclusion

3-(Pyridin-2-yl)propanoic acid is a compound with a rich set of physical properties defined by its amphoteric chemical nature. Its moderate water solubility, sharp melting point, and distinct spectroscopic features make it a well-behaved molecule for laboratory use. A thorough understanding and experimental verification of its properties, particularly its pKa values and solubility profile under varying pH conditions, are essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide serve as a comprehensive starting point for any researcher or developer engaged in work with this valuable chemical building block.

References

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bui, J., & Lewis, R. E. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved from [Link]

-

Hendriks, J. H., De Boer, J. H., De Ridder, J. D., & De Lepper, A. G. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

- Compounds useful as immunomodulators. (2015). Google Patents.

Sources

3-(Pyridin-2-yl)propanoic acid CAS number 15197-75-8

An In-depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid (CAS: 15197-75-8)

Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting data. It is to provide a narrative that intertwines fundamental chemical principles with practical, field-tested applications. This guide on 3-(Pyridin-2-yl)propanoic acid is crafted for the discerning researcher, scientist, and drug development professional. It is structured to provide not just protocols and properties, but the underlying scientific rationale—the "why" behind the "how." We will explore this versatile molecule from its core physicochemical identity to its synthesis, characterization, and potential applications, ensuring that every piece of information is robust, verifiable, and grounded in authoritative science.

Compound Profile and Physicochemical Properties

3-(Pyridin-2-yl)propanoic acid is a bifunctional organic compound featuring a pyridine ring linked to a propanoic acid moiety via a two-carbon chain. This structure is of significant interest in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amide bond formation and esterification.

Understanding its fundamental properties is the first step in any research endeavor. These values dictate solvent selection, reaction conditions, and potential analytical methods.

| Property | Value | Source |

| CAS Number | 15197-75-8 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | 3-pyridin-2-ylpropanoic acid | [1] |

| Synonyms | 3-(2-Pyridyl)propionic Acid | [3] |

| Appearance | Not available; typically a solid at room temperature. | |

| Purity | Commercially available up to 98% | [2] |

| Melting Point | Not consistently reported; related isomer (3-yl) melts at 156-160 °C | |

| SMILES | C1=CC=NC(=C1)CCC(=O)O | [1] |

Spectroscopic Characterization: A Structural Validation System

The identity and purity of 3-(Pyridin-2-yl)propanoic acid must be rigorously confirmed before its use in any application. Spectroscopic methods provide a definitive fingerprint of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is one of the most informative tools for structural elucidation. For this compound, dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆, we expect to see distinct signals corresponding to the different proton environments.

-

Pyridyl Protons (4H): The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.6 ppm). Due to the substitution at the 2-position, they will exhibit a complex splitting pattern. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield.

-

Methylene Protons (4H): The two methylene groups (-CH₂-CH₂-) will appear as two distinct multiplets, likely triplets if coupling is clean, in the upfield region. The -CH₂- group adjacent to the pyridine ring will be further downfield (approx. δ 2.8-3.2 ppm) than the -CH₂- group adjacent to the carboxyl group (approx. δ 2.5-2.9 ppm) due to the ring's electron-withdrawing effect.[4]

-

Carboxyl Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet at the far downfield end of the spectrum (typically δ 10-12 ppm), and its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. We anticipate eight distinct signals:

-

Carbonyl Carbon: A single resonance far downfield (δ ~170-180 ppm).[1]

-

Pyridyl Carbons: Five signals in the aromatic region (δ ~120-160 ppm), with the carbon at the 2-position (C2) being the most downfield due to its direct attachment to the nitrogen and the substituent.

-

Methylene Carbons: Two signals in the aliphatic region (δ ~30-40 ppm).

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 152.17.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Purification Protocol

A common and reliable method for synthesizing 3-(pyridin-2-yl)propanoic acid is through the catalytic hydrogenation of its unsaturated precursor, 3-(pyridin-2-yl)acrylic acid. This method is favored for its high yield and clean conversion.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of carbon-carbon double bonds. It provides a surface for the reaction to occur efficiently and is easily removed by filtration.[5]

-

Solvent: A polar protic solvent like ethanol or a less polar solvent like ethyl acetate is typically used. Ethanol is excellent for dissolving the starting material and the product, facilitating a homogeneous reaction.[5]

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the reducing agent. The pressure is increased (e.g., to 4 atmospheres) to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.[5]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a hydrogenation flask, add 3-(pyridin-2-yl)acrylic acid (1 equivalent).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material completely.

-

Hydrogenation: Secure the flask in a Parr shaker or similar hydrogenation apparatus. Purge the vessel with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas (e.g., 4 atm) and begin agitation.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all product is collected.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(pyridin-2-yl)propanoic acid.

Caption: Catalytic hydrogenation workflow for 3-(pyridin-2-yl)propanoic acid.

Applications in Research and Development

The true value of 3-(Pyridin-2-yl)propanoic acid lies in its utility as a versatile molecular scaffold. Its bifunctional nature allows for selective modifications at either the pyridine ring or the carboxylic acid, making it a valuable building block in several areas.

-

Medicinal Chemistry: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The pyridine moiety in this compound can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties like solubility or metabolic stability.[7] It serves as a key intermediate for creating libraries of novel compounds for screening against various biological targets.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring is an excellent ligand for coordinating with metal ions. The related isomer, 3-(pyridin-3-yl)propanoic acid, has been used to synthesize coordination polymers with interesting structural and luminescent properties. This suggests that the 2-yl isomer could be similarly employed in the development of novel materials, catalysts, or metal-organic frameworks (MOFs).

-

Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules like proteins or peptides, making it a useful linker in bioconjugation applications.

Caption: Key derivatization pathways and applications of the title compound.

Safety, Handling, and Storage

Scientific advancement must be accompanied by a commitment to safety. Based on aggregated GHS data, 3-(Pyridin-2-yl)propanoic acid presents several hazards that require careful management.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

Handling and Storage Protocol:

-

Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.

References

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Retrieved from [Link]

-

Singh, A., & Kumar, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 133-143. Retrieved from [Link]

-

Jin, M. H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933580. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15197-75-8 Cas No. | 3-(Pyridin-2-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 3. 15197-75-8|3-(2-Pyridyl)propionic Acid|BLD Pharm [bldpharm.com]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. prepchem.com [prepchem.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 8. aksci.com [aksci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. keyorganics.net [keyorganics.net]

A Technical Guide to 3-(Pyridin-2-yl)propanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 3-(Pyridin-2-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed and mechanistically explained synthesis protocol, outline methods for its analytical characterization, and discuss critical safety and handling procedures. Furthermore, this guide explores its prospective applications, grounded in the established utility of pyridine-containing scaffolds in modern research and development.

Section 1: Molecular Identity and Physicochemical Characteristics

3-(Pyridin-2-yl)propanoic acid is a carboxylic acid derivative featuring a pyridine ring linked via a three-carbon chain. This unique structure, combining a basic heterocyclic aromatic ring with an acidic functional group, makes it a valuable bifunctional molecule for further chemical modification. Its key identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| IUPAC Name | 3-pyridin-2-ylpropanoic acid | [1] |

| CAS Number | 15197-75-8 | [1][3] |

| SMILES | C1=CC=NC(=C1)CCC(=O)O | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 3-(Pyridin-2-yl)propanoic acid can be effectively achieved through the oxidation of the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol. This method is reliable and utilizes common laboratory reagents.

Experimental Protocol: Oxidation of 3-(Pyridin-2-yl)propan-1-ol

This protocol is adapted from established chemical synthesis literature.[3]

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 3-(pyridin-2-yl)propan-1-ol (1.0 g, 7.3 mmol), deionized water (13 mL), and concentrated sulfuric acid (0.59 mL, ~11.0 mmol).

-

Causality: Sulfuric acid creates an acidic medium, which is essential for the stability and oxidative power of the permanganate reagent in the subsequent step.

Step 2: Oxidation

-

While stirring the mixture, begin portion-wise addition of potassium permanganate (KMnO₄) (1.8 g, 11.4 mmol).

-

Maintain the reaction temperature at approximately 50°C using a water bath. The addition should be controlled over a 30-minute period to manage the exothermic reaction.

-

Causality: Potassium permanganate is a powerful oxidizing agent that converts the primary alcohol functional group into a carboxylic acid. Controlling the temperature and addition rate prevents overheating and potential side reactions.

Step 3: Reaction Completion and Workup

-

After the complete addition of KMnO₄, continue stirring at 50°C until the characteristic purple color of permanganate disappears and a brown manganese dioxide (MnO₂) precipitate forms.

-

Increase the temperature to 80°C and stir for an additional hour to ensure the reaction goes to completion.[3]

-

Cool the reaction mixture to room temperature and filter it to remove the MnO₂ solid.

-

Causality: The formation of brown MnO₂ indicates the consumption of the permanganate oxidant. The final heating step drives the reaction to completion, maximizing the yield.

Step 4: Isolation and Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the crude solid in a minimal amount of hot ethanol and add a small amount of activated charcoal.

-

Reflux the solution for 5 minutes, then perform a hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the pure crystals of 3-(pyridin-2-yl)propanoic acid by vacuum filtration.

-

Causality: Recrystallization is a standard purification technique for solid compounds. Activated charcoal is used to adsorb colored impurities, and the slow cooling process allows for the formation of well-defined, pure crystals.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(Pyridin-2-yl)propanoic acid.

Section 3: Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-(Pyridin-2-yl)propanoic acid, a combination of spectroscopic methods should be employed. This constitutes a self-validating system for the protocol's success.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm range), as well as two triplet signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain.

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of 8 distinct carbon signals, including those of the pyridine ring, the two aliphatic carbons, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).[1]

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry will confirm the molecular weight of the compound. In techniques like GC-MS, the molecular ion peak [M]⁺ should be observed at m/z 151.[1] The fragmentation pattern can provide further structural confirmation.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum should display a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid group, and a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

-

Section 4: Safety, Handling, and Storage Protocols

3-(Pyridin-2-yl)propanoic acid is an irritant and requires careful handling. The following information is based on aggregated GHS data.[1]

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H318 | Causes serious eye damage |

| Respiratory Tract | H335 | May cause respiratory irritation |

Precautionary Measures and Handling

| Precaution Type | GHS Codes (Selected) | Recommended Actions |

| Prevention | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1] Use in a well-ventilated area. |

| Response (Eyes) | P305+P354+P338, P317 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1] |

| Response (Skin) | P302+P352, P332+P317 | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical help.[1] |

| Response (Inhalation) | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1][4] |

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4]

Section 5: Applications in Scientific Research and Drug Development

The structural motifs within 3-(Pyridin-2-yl)propanoic acid make it a highly versatile building block for a range of scientific applications.

-

Medicinal Chemistry : The pyridine scaffold is a privileged structure in drug discovery, found in numerous approved pharmaceuticals.[5] This compound can serve as a starting point or fragment for synthesizing novel molecules with potential biological activity. The carboxylic acid handle allows for straightforward amide bond formation, enabling its conjugation to other molecules of interest.

-

Coordination Chemistry and Materials Science : Both the pyridine nitrogen and the carboxylic acid group can act as ligands to coordinate with metal ions. This property is analogous to its isomer, 3-(Pyridin-3-yl)propanoic acid, which is used to synthesize coordination polymers.[2] Such polymers can have interesting properties for applications in catalysis, gas storage, or as functional materials.

-

Bioconjugation : The carboxylic acid can be activated to react with primary amines (e.g., on proteins or other biomolecules), making it a potential linker molecule in bioconjugation chemistry, similar in principle to other cross-linking reagents.

Structure-Application Relationship Diagram

Caption: Relationship between the structural features and applications.

Section 6: Conclusion

3-(Pyridin-2-yl)propanoic acid, with a molecular weight of 151.16 g/mol , is more than a simple chemical compound; it is a versatile tool for the modern researcher. Its synthesis is straightforward, its properties are well-defined, and its potential applications are significant, spanning from the development of new therapeutics to the creation of novel materials. Adherence to rigorous analytical validation and strict safety protocols is paramount to successfully and safely harnessing the potential of this valuable heterocyclic building block.

References

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). Acetic acid,2-(2-aminophenyl)hydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Pyridinepropionic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

ILO and WHO. (2021). ICSC 0806 - PROPIONIC ACID. Retrieved from [Link]

-

Chem-reagent.com. (n.d.). N'-Phenylacetohydrazide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Heterocyclic Chemistry Reagents: The Value of (S)-2-amino-3-(pyridin-4-yl)propanoic acid Dihydrochloride. Retrieved from [Link]

-

Saha, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. Retrieved from [Link]

Sources

- 1. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pyridinepropionic acid 98 3724-19-4 [sigmaaldrich.com]

- 3. 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4 | 15197-75-8 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-pyridin-2-ylpropanoic Acid: Synthesis, Characterization, and Application as a Medicinal Chemistry Scaffold

Abstract

This technical guide provides a comprehensive overview of 3-pyridin-2-ylpropanoic acid, a heterocyclic carboxylic acid of interest to researchers in synthetic and medicinal chemistry. We will detail its chemical identity, physicochemical properties, and a validated laboratory-scale synthesis protocol via the oxidation of 3-(pyridin-2-yl)propan-1-ol. Furthermore, this document explores the compound's significance not as a standalone therapeutic agent, but as a crucial structural scaffold, exemplified by the role of its close derivatives in the synthesis of modern anticoagulant drugs. Standard analytical techniques for structural verification and comprehensive safety and handling protocols are also presented to ensure its effective and safe utilization in a research and development setting.

Introduction

Pyridine-based molecular frameworks are ubiquitous in pharmaceutical science, forming the core of numerous approved drugs. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged scaffold in drug design. Within this class, 3-pyridin-2-ylpropanoic acid (CAS No. 15197-75-8) represents a simple yet versatile building block. It combines a pyridine ring, a common pharmacophore, with a propanoic acid moiety, which can serve as a handle for further chemical modification or as a group to modulate physicochemical properties like solubility.

While direct, potent biological activity of 3-pyridin-2-ylpropanoic acid itself is not widely reported, its true value lies in its utility as a synthetic intermediate and a core structural template. The strategic placement of the carboxylic acid group relative to the nitrogen-containing aromatic ring provides a vector for chemists to build molecular complexity. This guide will serve as a technical resource for scientists, outlining the essential knowledge required to synthesize, verify, and safely handle this compound, with a focus on its application in the broader context of drug discovery and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-pyridin-2-ylpropanoic acid is unambiguously defined by its IUPAC name, which specifies a three-carbon carboxylic acid chain attached to the second position of a pyridine ring.[1]

Table 1: Chemical Identifiers for 3-pyridin-2-ylpropanoic acid

| Identifier | Value |

| IUPAC Name | 3-pyridin-2-ylpropanoic acid[1] |

| CAS Number | 15197-75-8[1] |

| Molecular Formula | C₈H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol [1] |

| Canonical SMILES | C1=CC=NC(=C1)CCC(=O)O[1] |

| InChIKey | AZYKGQOIAGPVCK-UHFFFAOYSA-N[1] |

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The following computed properties provide insight into its characteristics.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |

Synthesis and Purification

A reliable and reproducible synthetic route is critical for obtaining high-purity material for research purposes. One common and effective method for preparing 3-pyridin-2-ylpropanoic acid is through the oxidation of the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol.[2] This transformation leverages a strong oxidizing agent in an acidic medium.

Synthetic Workflow Diagram

The following diagram illustrates the single-step oxidation process from the starting alcohol to the final carboxylic acid product.

Caption: Workflow for the synthesis of 3-pyridin-2-ylpropanoic acid.

Detailed Experimental Protocol: Oxidation of 3-(pyridin-2-yl)propan-1-ol

This protocol is adapted from established chemical synthesis procedures.[2]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3-(pyridin-2-yl)propan-1-ol (1.0 g, 7.3 mmol), deionized water (13 mL), and concentrated sulfuric acid (0.59 mL, ~11.1 mmol).

-

Reagent Addition: Begin stirring the mixture. The addition of potassium permanganate (KMnO₄), a strong oxidant, is highly exothermic and must be done carefully. Add KMnO₄ (1.8 g, 11.4 mmol) in small portions (batches) over a period of approximately 30 minutes.

-

Controlling Causality: The portion-wise addition is crucial to maintain the reaction temperature at approximately 50°C. This control prevents runaway reactions and minimizes the formation of undesired byproducts that can occur at higher temperatures. The acidic environment provided by H₂SO₄ is necessary for the permanganate to function effectively as an oxidizing agent.

-

Reaction Monitoring: After the full addition of KMnO₄, continue stirring the reaction mixture at 50°C. The reaction is typically complete when the characteristic deep purple color of the permanganate ion has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-pyridin-2-ylpropanoic acid.[2]

Purification Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude product obtained in the previous step in a minimal amount of hot ethanol (e.g., 10 mL). Activated charcoal (0.1 g) can be added to the hot solution to adsorb colored impurities.

-

Hot Filtration: If charcoal was used, perform a hot filtration to remove it, ensuring the solution does not cool prematurely and cause the product to crystallize out.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystals of 3-pyridin-2-ylpropanoic acid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This method yields a product with high purity (e.g., 78% yield reported).[2]

-

Trustworthiness of Protocol: Recrystallization is a self-validating purification technique. The formation of well-defined crystals inherently excludes impurities from the crystal lattice, ensuring that the final isolated solid is of high purity, which can be confirmed by melting point analysis and the analytical methods described below.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-pyridin-2-ylpropanoic acid, a combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the four distinct protons on the pyridine ring, as well as two methylene groups (appearing as triplets) in the propanoic acid chain. The acidic proton of the carboxyl group will appear as a broad singlet.

-

¹³C NMR: Will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the acid and the five sp² carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 152.07.[3]

-

Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Key stretches to observe include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretch (around 1700-1725 cm⁻¹).

Application as a Core Scaffold in Drug Development

The utility of 3-pyridin-2-ylpropanoic acid is best understood by examining its structural relatives used in drug synthesis. A prominent example is the synthesis of dabigatran etexilate, an oral direct thrombin inhibitor used to prevent blood clots. A key intermediate in its synthesis is ethyl 3-(pyridin-2-ylamino)propanoate.[4][5] This highlights how the pyridin-propanoic acid scaffold serves as a foundational piece for building more complex, biologically active molecules.

Logical Relationship to Approved Therapeutics

Caption: Relationship of the core scaffold to a key drug intermediate.

This relationship demonstrates the core principle of medicinal chemistry: using simple, accessible building blocks to construct complex molecules with tailored pharmacological profiles. Researchers working with 3-pyridin-2-ylpropanoic acid can use it as a starting point for creating libraries of related compounds, modifying the carboxylic acid, the pyridine ring, or the aliphatic linker to explore structure-activity relationships (SAR) for new biological targets.

Safety, Handling, and Storage

As a laboratory chemical, 3-pyridin-2-ylpropanoic acid must be handled with appropriate precautions. The following information is derived from aggregated Global Harmonized System (GHS) data.[1][6]

GHS Hazard Identification

Table 3: GHS Hazard Classifications

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][6] | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation[1][6] | Danger/Warning | GHS05 (Corrosion) / GHS07 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][6] | Warning | GHS07 (Exclamation Mark) |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat. Wash hands thoroughly after handling.[6][7]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 particulate respirator.[7]

-

-

First Aid Measures:

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]

Conclusion

3-pyridin-2-ylpropanoic acid is a well-defined chemical compound with a straightforward and scalable synthesis route. While its own biological profile is not extensively documented, its primary value for researchers and drug development professionals lies in its role as a versatile pyridine-containing scaffold. The successful application of its derivatives in synthesizing important pharmaceuticals like dabigatran underscores the potential held within this molecular framework. By following the detailed synthesis, characterization, and safety protocols outlined in this guide, researchers can confidently and safely utilize this compound as a building block for the discovery of novel chemical entities.

References

-

PubChem. 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

- Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

PubChem. 3-pyridin-3-ylpropanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

- 1. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4 | 15197-75-8 [chemicalbook.com]

- 3. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. aksci.com [aksci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Data of 3-(Pyridin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-(Pyridin-2-yl)propanoic acid, a compound of interest in pharmaceutical research and development. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering insights into the structural elucidation and analytical characterization of this molecule. The methodologies described are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Key Features

3-(Pyridin-2-yl)propanoic acid (C₈H₉NO₂) is a pyridine derivative with a propanoic acid substituent at the 2-position. This structure presents a unique combination of an aromatic heterocyclic ring and a carboxylic acid functional group, which dictates its chemical properties and spectral behavior. Understanding the interplay of these features is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 3-(Pyridin-2-yl)propanoic acid, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of its atoms.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum of 3-(Pyridin-2-yl)propanoic acid is characterized by distinct signals corresponding to the protons on the pyridine ring and the propanoic acid chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group.

Experimental Protocol:

A sample of 3-(Pyridin-2-yl)propanoic acid is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

-

Pyridine Ring Protons (4H): These protons appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the nitrogen atom's influence, the proton at the 6-position (adjacent to nitrogen) is expected to be the most deshielded. The protons at positions 3, 4, and 5 will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.

-

Propanoic Acid Protons (4H):

-

Methylene group adjacent to the pyridine ring (-CH₂-Ar): These protons are expected to resonate as a triplet.

-

Methylene group adjacent to the carboxyl group (-CH₂-COOH): These protons will also appear as a triplet, likely at a slightly different chemical shift due to the influence of the carbonyl group.

-

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group (-COOH) will typically appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), and its position can be concentration and solvent-dependent. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

Causality in Experimental Choices:

The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. TMS is the universally accepted internal standard for ¹H NMR due to its chemical inertness and its single, sharp resonance at a high-field position that rarely overlaps with signals from organic molecules.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

Based on data available from public repositories like PubChem and SpectraBase, the ¹³C NMR spectrum of 3-(Pyridin-2-yl)propanoic acid has been recorded.[1] A typical spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~170-180 | The carbonyl carbon is highly deshielded. |

| C2 (Pyridine) | ~155-165 | Carbon adjacent to nitrogen and attached to the side chain. |

| C6 (Pyridine) | ~145-155 | Carbon adjacent to nitrogen. |

| C4 (Pyridine) | ~135-145 | |

| C3, C5 (Pyridine) | ~120-130 | |

| -CH₂-Ar | ~30-40 | |

| -CH₂-COOH | ~30-40 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. Electrospray ionization (ESI) can also be used, particularly for analyzing the compound in solution.

Data Interpretation:

The mass spectrum of 3-(Pyridin-2-yl)propanoic acid will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (151.16 g/mol ).[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound (NIST Number: 130668).[1]

Expected Fragmentation Pattern:

Under electron ionization, the molecular ion will undergo fragmentation, leading to a series of characteristic fragment ions. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[2][3] For 3-(Pyridin-2-yl)propanoic acid, fragmentation of the pyridine ring and the propanoic acid side chain would also be expected.

Visualizing the Fragmentation Process:

Caption: Proposed fragmentation pathway for 3-(Pyridin-2-yl)propanoic acid in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

The IR spectrum can be obtained from a solid sample using a KBr pellet or from a solution. The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies is measured.

Data Interpretation:

The IR spectrum of 3-(Pyridin-2-yl)propanoic acid will exhibit characteristic absorption bands for the carboxylic acid and the pyridine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~3000-2850 |

| Carbonyl C=O | Stretching | ~1725-1700 |

| Aromatic C=C and C=N | Stretching | ~1600-1450 |

| C-O | Stretching | ~1320-1210 |

| O-H | Bending | ~1440-1395 and 950-910 |

The broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding. The strong C=O stretch is also a key diagnostic peak. The presence of bands in the 1600-1450 cm⁻¹ region confirms the aromatic pyridine ring.

Visualizing the Experimental Workflow:

Caption: A simplified workflow for obtaining an FT-IR spectrum.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a robust framework for the structural confirmation and quality assessment of 3-(Pyridin-2-yl)propanoic acid. Each technique offers complementary information that, when integrated, allows for an unambiguous identification of the compound. The protocols and interpretations presented in this guide are based on established scientific principles and serve as a valuable resource for researchers in the field of drug development and chemical analysis.

References

-

PubChem. 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-(Pyridin-2-yl)propanoic acid. Wiley-VCH. [Link]

-

NIST Mass Spectrometry Data Center. In PubChem Compound Summary for CID 564292. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

3-(Pyridin-2-yl)propanoic acid and its isomers

An In-Depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid and Its Isomers

Abstract

The pyridylpropanoic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. This guide provides an in-depth technical overview of 3-(Pyridin-2-yl)propanoic acid and its key positional isomers, 3-(pyridin-3-yl)propanoic acid and 3-(pyridin-4-yl)propanoic acid. We delve into the nuances of their synthesis, analytical characterization, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals. This document is structured to serve as a practical reference, blending established chemical principles with actionable methodologies.

Molecular Overview and Isomerism

The intrinsic properties of pyridylpropanoic acids are fundamentally dictated by the position of the nitrogen atom within the pyridine ring. This single atomic change significantly influences electron density, basicity (pKa), polarity, and steric hindrance, which in turn governs the molecule's reactivity, binding affinity in biological systems, and supramolecular assembly in materials.[1]

The three primary positional isomers share the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ) but exhibit distinct physicochemical characteristics.[2][3][4]

Diagram 1: Positional Isomers of 3-Pyridylpropanoic Acid

Caption: Chemical structures of the three primary positional isomers.

Table 1: Comparative Physicochemical Properties of Pyridylpropanoic Acid Isomers

| Property | 3-(Pyridin-2-yl)propanoic acid | 3-(Pyridin-3-yl)propanoic acid | 3-(Pyridin-4-yl)propanoic acid | Source(s) |

| CAS Number | 15197-75-8 | 3724-19-4 | 6318-43-0 | [2][3][4] |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ | [2][3][4] |

| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol | [2][3][4] |

| IUPAC Name | 3-pyridin-2-ylpropanoic acid | 3-pyridin-3-ylpropanoic acid | 3-pyridin-4-ylpropanoic acid | [2][3][4] |

| XLogP3 | 0.4 | 0.4 | 0.4 | [2][3][4] |

| Hydrogen Bond Donors | 1 | 1 | 1 | [2][3][4] |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | [2][3][4] |

Synthesis Strategies: A Two-Step Approach

A robust and widely applicable method for synthesizing 3-pyridylpropanoic acids involves a two-step sequence:

-

Step 1: Knoevenagel or Doebner Condensation: Reaction of the corresponding pyridinecarboxaldehyde with malonic acid to form the unsaturated intermediate, 3-pyridylacrylic acid.

-

Step 2: Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the acrylic acid moiety using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), to yield the final saturated propanoic acid. This method is highly efficient and chemoselective, preserving the aromaticity of the pyridine ring.[5]

Diagram 2: General Synthesis Workflow

Caption: General two-step workflow for the synthesis of 3-pyridylpropanoic acids.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The successful synthesis of the intermediate in Step 1 should be confirmed by analytical methods before proceeding to Step 2. The final product requires thorough characterization to confirm its structure and purity.

-

Causality: This protocol utilizes a Doebner modification of the Knoevenagel condensation. Pyridine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate, while piperidine serves as a more effective catalyst for the condensation and subsequent decarboxylation.

-

Procedure:

-

To a 250 mL round-bottom flask, add 4-pyridinecarboxaldehyde (e.g., 10.7 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and pyridine (20 mL).

-

Add piperidine (1 mL) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux under constant stirring for 3 hours.

-

After reflux, cool the reaction mixture in an ice bath.

-

Slowly add 37% hydrochloric acid dropwise until precipitate formation is complete.

-

Isolate the obtained solid by vacuum filtration and wash thoroughly with cold acetone.

-

The crude product can be recrystallized from water to yield colorless crystals. An expected yield is typically high, around 95-98%.

-

-

Reference: This procedure is adapted from Illicachi, L. A., et al. (2024). Acta Crystallographica Section E, E80, 388-391.[2]

The same Doebner condensation conditions described in Protocol 2.1.1 can be effectively applied to 2-pyridinecarboxaldehyde and 3-pyridinecarboxaldehyde to yield their respective acrylic acid precursors. Reaction times and workup procedures are comparable.

-

Causality: 10% Palladium on Carbon (Pd/C) is an excellent catalyst for selectively hydrogenating olefinic double bonds without reducing the aromatic pyridine ring under mild conditions.[5] The catalyst provides a surface for the adsorption of both hydrogen gas and the substrate, facilitating the addition of hydrogen across the double bond. Ethyl acetate is a suitable solvent that dissolves the starting material and does not interfere with the catalysis.

-

Procedure for 3-(Pyridin-3-yl)propanoic Acid:

-

In a suitable hydrogenation vessel (e.g., a heavy-walled flask for balloon hydrogenation or a Parr shaker bottle), dissolve 3-(3-pyridinyl)acrylic acid (e.g., 3.0 g, 20 mmol) in ethyl acetate (150 mL).

-

Carefully add 10% palladium on carbon (0.3 g, 10 wt%).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 4 atmospheres for a Parr shaker, or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously for 24 hours at room temperature.

-

Monitor the reaction for completion (e.g., by TLC or cessation of hydrogen uptake).

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

-

Combine the filtrates and concentrate in vacuo to provide the desired 3-(pyridin-3-yl)propanoic acid as a solid.

-

-

Reference: This procedure is adapted from US Patent US05142056.

-

Scientist's Note & Adaptation for 2- and 4-Isomers: This hydrogenation protocol is highly reliable and can be directly adapted for the 2- and 4-pyridylacrylic acid precursors synthesized in Protocol 2.1.1/2.1.2. The reaction mechanism is identical, and similar conditions (catalyst loading, solvent, pressure, time) are expected to yield the corresponding 3-(pyridin-2-yl)propanoic acid and 3-(pyridin-4-yl)propanoic acid in high yields. Empirical optimization of reaction time may be necessary.

Analytical Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is paramount. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a definitive characterization.

Mass Spectrometry (MS)

For all three isomers, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 152.0706, corresponding to the molecular formula C₈H₁₀NO₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of these isomers. The substitution pattern on the pyridine ring gives rise to a unique fingerprint in both ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Features (General):

-

Aliphatic Protons: Two characteristic triplets, each integrating to 2H, between δ 2.5-3.5 ppm. The triplet closer to the carboxyl group will be downfield of the triplet closer to the pyridine ring.

-

Aromatic Protons: A complex set of signals between δ 7.0-8.6 ppm, integrating to 4H. The specific chemical shifts and coupling patterns are unique to each isomer.

-

Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which may be exchanged with D₂O.

-

-

Characterization Data for 3-(Pyridin-2-yl)propanoic acid:

-

¹³C NMR: Data available from SpectraBase shows characteristic signals for the pyridine and propanoic acid carbons.[4]

-

Characterization Data for 3-(Pyridin-3-yl)propanoic acid:

-

Characterization Data for 3-(Pyridin-4-yl)propanoic acid:

-

¹³C NMR: Data available from SpectraBase shows the expected signals, reflecting the symmetry of the 4-substituted ring.[2]

Applications in Research and Drug Development

The pyridylpropanoic acid framework is a privileged scaffold, granting access to a wide range of chemical space for optimization of biological activity and material properties.

-

Medicinal Chemistry & Drug Development: The pyridine ring is a common bioisostere for a phenyl ring, but the nitrogen atom provides a key site for hydrogen bonding and can improve physicochemical properties like solubility.[1]

-

Enzyme Inhibition: Pyridine carboxylic acid derivatives are versatile scaffolds for developing potent enzyme inhibitors for various therapeutic targets.

-

Antidiabetic Agents: A series of novel pyridine-3-propanoic acids were synthesized and identified as potent dual PPARα/γ agonists, which are targets for developing antidiabetic drugs.

-

-

Materials Science & Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as ligands, coordinating to metal ions. This makes these molecules excellent building blocks for creating metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

Conclusion and Future Outlook

are fundamental building blocks whose value lies in their synthetic accessibility and the versatile properties imparted by the pyridine moiety. The reliable two-step synthesis via condensation and subsequent catalytic hydrogenation makes them readily available for research and development. While their role in creating coordination polymers is established, the full potential of these simple scaffolds in medicinal chemistry remains an active area of exploration. Future work will likely focus on leveraging these cores to develop next-generation therapeutics targeting a broad range of diseases. This guide provides the foundational chemical knowledge and practical protocols necessary to empower researchers in these endeavors.

References

-

Illicachi, L. A., Macias, M., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 388-391. Available at: [Link]

-

PubChem. (n.d.). 3-(Pyridin-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Retrieved January 9, 2026, from [Link]

-

Humphries, P. S., et al. (2006). Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6120-3. Available at: [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2345. Available at: [Link]

-

Zhang, Z., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 8(12), 654. Available at: [Link]

Sources

- 1. 3-(Pyridin-4-yl)propanoic acid | C8H9NO2 | CID 233243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Potential therapeutic uses of 3-(Pyridin-2-yl)propanoic acid

An In-Depth Technical Guide to the Therapeutic Potential of the 3-(Pyridin-2-yl)propanoic Acid Scaffold

Executive Summary

3-(Pyridin-2-yl)propanoic acid is a heterocyclic carboxylic acid that has garnered significant interest not as a direct therapeutic agent, but as a highly versatile foundational scaffold in medicinal chemistry. Its intrinsic structural features—a pyridine ring acting as a bioisostere and hydrogen bond acceptor, coupled with a modifiable propanoic acid chain—provide a rich template for combinatorial library development. While the parent molecule's documented biological activity is limited, its chemical derivatives have emerged as potent and selective modulators of key biological targets. This guide delves into the therapeutic landscape unlocked by this scaffold, synthesizing preclinical data to showcase its potential in the development of novel agents for metabolic, inflammatory, and infectious diseases. We will explore the mechanistic rationale, present key data from seminal studies, and provide exemplary experimental protocols for researchers and drug development professionals aiming to leverage this promising chemical entity.

Part 1: The Core Moiety: 3-(Pyridin-2-yl)propanoic Acid

Chemical and Physical Profile

3-(Pyridin-2-yl)propanoic acid is a well-characterized organic compound. Its fundamental properties provide the basis for its utility as a synthetic building block.

| Property | Value | Reference |

| IUPAC Name | 3-(pyridin-2-yl)propanoic acid | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 15197-75-8 | [1] |

| Appearance | White to off-white solid | |

| Structure |  |

The molecule consists of a pyridine ring substituted at the 2-position with a propanoic acid tail. This arrangement is crucial for its function as a scaffold. The pyridine nitrogen offers a site for hydrogen bonding interactions with biological targets, while the carboxylic acid group provides a reactive handle for amide coupling, esterification, or reduction, enabling the synthesis of large, diverse chemical libraries.

Synthesis and Rationale for Derivatization

The accessibility of a scaffold is paramount for its use in drug discovery. 3-(Pyridin-2-yl)propanoic acid can be synthesized through reliable and scalable chemical routes. A common laboratory-scale synthesis involves the catalytic hydrogenation of 3-(pyridin-2-yl)acrylic acid, where a palladium-on-carbon catalyst is used to reduce the carbon-carbon double bond.[2] Alternative methods include the Michael addition of a pyridine-based nucleophile to an acrylate ester, followed by hydrolysis.[3][4]

The true value of this molecule lies in its potential for chemical modification. The pyridine ring can be further substituted to modulate electronic properties and steric bulk, while the propanoic acid group is the primary point for appending diverse chemical functionalities to explore structure-activity relationships (SAR).

Caption: Derivatization potential of the core scaffold.

Part 2: Therapeutic Applications of Derivatives

The following sections highlight key therapeutic areas where derivatives of the 3-(Pyridin-2-yl)propanoic acid scaffold have demonstrated significant preclinical activity.

Metabolic Disorders: Dual PPARα/γ Agonism for Diabetes

Mechanism Insight: Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism. PPARγ is the target of the thiazolidinedione (TZD) class of antidiabetic drugs, which improve insulin sensitivity. PPARα is involved in fatty acid oxidation. Compounds that can dually activate both PPARα and PPARγ are of high interest as they may offer comprehensive control of metabolic dysregulation in type 2 diabetes with a potentially improved side-effect profile.

Key Research Findings: A series of novel pyridine-2-propanoic acids were synthesized and evaluated for their ability to activate PPARα and PPARγ.[5] This research led to the identification of potent dual agonists. Structure-activity relationship studies demonstrated that modifications to the scaffold significantly influenced potency and isoform selectivity. One lead compound, (S)-13, was selected for further profiling based on its efficacy in diabetic (db/db) mice and favorable pharmacokinetic properties.[5]

Caption: Simplified PPARα/γ activation pathway.

Exemplary Protocol: Cell-Based PPARγ Luciferase Reporter Assay

This protocol describes a standard method to screen compounds for PPARγ agonist activity.

-

Cell Culture: Maintain a stable cell line (e.g., HEK293T or CHO) co-transfected with two plasmids: one expressing the human PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.

-

Compound Preparation: Dissolve test compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions in cell culture medium to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Cell Plating: Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a positive control (e.g., Rosiglitazone) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Lysis and Luminescence Reading: Aspirate the medium. Add 50 µL of a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the luciferase substrate.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the relative luminescence units against the compound concentration. Calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed) using a non-linear regression curve fit.

Inflammatory & Autoimmune Disorders: JAK-STAT Pathway Modulation

Mechanism Insight: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Aberrant JAK-STAT signaling is implicated in a host of autoimmune diseases. TYK2 is a member of the JAK family, and its selective inhibition is a promising therapeutic strategy for conditions like psoriasis and inflammatory bowel disease.

Key Research Findings: While not a direct derivative of 3-(pyridin-2-yl)propanoic acid, the compound 3-[1-(Thieno[3,2-b]pyridine-6-carbonyl)piperidin-2-yl]propanoic acid (BMS-986142) serves as a powerful example of how the propanoic acid moiety, when combined with a pyridine-like heterocyclic system, can be incorporated into highly potent and selective enzyme inhibitors.[6] This molecule was identified as a potent and selective inhibitor of TYK2, demonstrating the utility of the core structural concepts in targeting complex intracellular signaling pathways.[6]

Caption: Inhibition of the JAK-STAT pathway by a TYK2 inhibitor.

Infectious Diseases: Novel Antibacterial Agents

Mechanism Insight: The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), is a global health crisis. New classes of antibiotics with novel mechanisms of action are urgently needed. The oxazolidinones (e.g., Linezolid) are a critical class that inhibits bacterial protein synthesis.

Key Research Findings: Demonstrating the versatility of the pyridine-propanoic acid concept, a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed potent antibacterial activity.[7] While this study focused on the 3-yl isomer, the findings are highly relevant, showcasing that the pyridine ring coupled to a modified propanoic acid-derived structure can yield compounds with strong efficacy against clinically relevant Gram-positive bacteria. Several synthesized compounds (21b, 21d, 21e, and 21f) exhibited antibacterial activity comparable to Linezolid.[7] Compound 21d, in particular, also showed significant concentration-dependent inhibition of biofilm formation and a reduced tendency for resistance development compared to the standard drug.[7]

Table of Minimum Inhibitory Concentrations (MICs) for Lead Compounds (µg/mL)

| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis |

| Linezolid | 1 | 1 | 2 | 0.5 |

| 21d | 1 | 1 | 2 | 1 |

| 21f | 2 | 1 | 2 | 1 |

| Data synthesized from reference[7]. |

Exemplary Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 25923) into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Inoculum Preparation: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Plating: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (bacteria, no drug) and a negative control well (broth only, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Future Directions and Conclusion

The 3-(Pyridin-2-yl)propanoic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The collective evidence from its derivatives points to a broad therapeutic potential spanning metabolic, inflammatory, and infectious diseases.

Future research should focus on:

-

Expanded SAR Studies: Systematically exploring substitutions on both the pyridine ring and the propanoic acid-derived tail to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

New Therapeutic Areas: Leveraging the scaffold's versatility to design inhibitors for other target classes, such as kinases, proteases, or epigenetic targets, in areas like oncology and neurodegeneration.

-

Chiral Synthesis: For derivatives with stereocenters, developing efficient enantioselective syntheses and evaluating the biological activity of individual enantiomers, as seen with the (S)-13 PPAR agonist.[5]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564292, 3-(Pyridin-2-yl)propanoic acid. Available: [Link]

-

PrepChem (2023). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Available: [Link]

-

Kravchenko, D. et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. Available: [Link]

-

Bioorganic & Medicinal Chemistry Letters (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. PubMed. Available: [Link]

-